NET Selectivity: 385-Fold Discrimination Over SERT Versus Mixed TCAs
Maprotiline hydrochloride demonstrates potent and selective inhibition of the human norepinephrine transporter with an IC50 of 1.8 nM and Ki of 1.3 nM, while exhibiting weak affinity for the serotonin transporter (SERT Ki = 500 nM), yielding approximately 385-fold selectivity for NET over SERT [1]. In contrast, tricyclic antidepressants such as amitriptyline and imipramine inhibit both norepinephrine and serotonin reuptake with comparable potency, lacking this pronounced selectivity [2].
| Evidence Dimension | NET selectivity ratio (SERT Ki / NET Ki) |
|---|---|
| Target Compound Data | NET IC50 = 1.8 nM; NET Ki = 1.3 nM; SERT Ki = 500 nM |
| Comparator Or Baseline | Amitriptyline/imipramine (mixed NET/SERT inhibitors; no comparable selectivity data available for direct ratio calculation) |
| Quantified Difference | ~385-fold selectivity for NET over SERT |
| Conditions | Human norepinephrine transporter (NET) and serotonin transporter (SERT) expressed in vitro |
Why This Matters
This pronounced selectivity is critical for experiments requiring isolated manipulation of noradrenergic signaling without confounding serotonergic effects.
- [1] InvivoChem. Maprotiline HCl Product Datasheet. CAS 10347-81-6. View Source
- [2] PubChem. Maprotiline Hydrochloride. CID 71478. View Source
